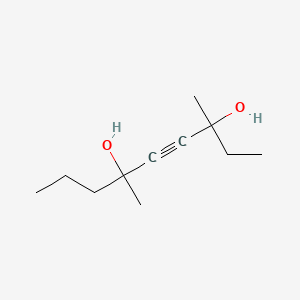

3,6-Dimethylnon-4-yne-3,6-diol

Description

Structure

3D Structure

Properties

CAS No. |

50614-77-2 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

3,6-dimethylnon-4-yne-3,6-diol |

InChI |

InChI=1S/C11H20O2/c1-5-7-11(4,13)9-8-10(3,12)6-2/h12-13H,5-7H2,1-4H3 |

InChI Key |

CWZYHKSAMCXVIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C#CC(C)(CC)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6 Dimethylnon 4 Yne 3,6 Diol and Analogues

Alkynylation and Ethynylation of Carbonyl Compounds for Tertiary Alcohol Formation

Alkynylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a metal acetylide to a carbonyl compound, such as a ketone or aldehyde, to produce a propargylic alcohol. wikipedia.org When the alkyne used is acetylene (B1199291) itself, the process is specifically termed ethynylation. This reaction is a cornerstone for the synthesis of tertiary alcohols, where a ketone is used as the carbonyl component.

The general mechanism involves the deprotonation of a terminal alkyne by a strong base to form a highly nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary propargylic alcohol. The synthesis of 3,6-dimethylnon-4-yne-3,6-diol can be envisioned through a sequential alkynylation strategy, for instance, by reacting the acetylide of a suitable propargyl alcohol with a ketone like 3-hexanone.

Favorskii Reaction and Reverse Favorskii Transformations in Diol Synthesis

The Favorskii reaction, in this context, refers to the base-catalyzed reaction between a terminal alkyne and a carbonyl group. wikipedia.org Discovered by the Russian chemist Alexei Yevgrafovich Favorskii, this method is a direct and widely used route for preparing acetylenic alcohols and diols. wikipedia.org The synthesis of a symmetric diol, for example, can be achieved by reacting acetylene with two equivalents of a ketone in the presence of a base. For an unsymmetrical diol like this compound, a stepwise approach is necessary, involving the reaction of an acetylenic alcohol with a different ketone.

The reverse process, known as the retro-Favorskii reaction, is the base-catalyzed cleavage of a propargylic alcohol back into its constituent ketone and terminal alkyne. wikipedia.org This transformation is particularly useful as a deprotection strategy. An alkyne can be "protected" by reacting it with acetone to form a 2-hydroxyprop-2-yl-alkyne. This protecting group can later be removed by heating the compound with a base like potassium hydroxide, regenerating the terminal alkyne for further reactions. wikipedia.org Recently, milder conditions using fluoride sources have been developed, which can be performed at lower temperatures and are tolerant to humidity. chemrxiv.orgresearchgate.net

Catalytic Systems for Alkyne Diol Formation (e.g., Potassium Hydroxide in Liquid Ammonia, KOH/DMSO)

The choice of the base and solvent system is critical for the success of the alkynylation reaction. The system must be basic enough to deprotonate the terminal alkyne, creating the acetylide nucleophile, without promoting significant side reactions like aldol condensation. wikipedia.org

Potassium Hydroxide in Liquid Ammonia: This is a classic and effective system for generating acetylides. Liquid ammonia serves as a solvent that can dissolve the alkali metal acetylide salts. libretexts.org A patented process describes the manufacture of various alkynediols by reacting ketones with alkynols in liquid ammonia in the presence of potassium hydroxide. google.com This system is particularly effective for large-scale synthesis.

Potassium Hydroxide/Dimethyl Sulfoxide (KOH/DMSO): This combination forms a "superbasic" medium. DMSO enhances the basicity of KOH, allowing for the efficient deprotonation of even weakly acidic terminal alkynes. This system is often used for reactions that are sluggish under other conditions. researchgate.net Successful ethynylation of aldehydes, which can be challenging, often requires special solvents like DMSO. wikipedia.org An improved procedure for the Favorskii reaction of alkyl aryl ketones with acetylene utilizes a KOH-EtOH-H₂O-DMSO system at mild temperatures (10–15°C), achieving high yields of up to 91%. researchgate.net

| Catalytic System | Typical Conditions | Advantages |

| KOH in Liquid Ammonia | Low temperature (-33°C or lower) | Effective for industrial scale, good solubility of acetylides. libretexts.orggoogle.com |

| KOH/DMSO | Room temperature to slightly elevated | "Superbasic" medium, enhances reactivity, good for challenging substrates. wikipedia.orgresearchgate.net |

| Sodium Amide (NaNH₂) in Liquid Ammonia | Low temperature (-33°C) | Very strong base, useful for forming terminal alkynes without rearrangement. libretexts.orgyoutube.com |

Nucleophilic Addition Strategies to Acetylene Derivatives

A plausible synthetic route for the target molecule could involve two sequential nucleophilic additions:

Step 1: Ethynylation of 2-butanone with acetylene to form 3-methyl-1-pentyn-3-ol.

Step 2: Deprotonation of 3-methyl-1-pentyn-3-ol to form its corresponding acetylide.

Step 3: Nucleophilic addition of this acetylide to 3-hexanone, followed by workup, to yield the final product, this compound.

This stepwise approach allows for the construction of unsymmetrical diols. The reactivity of the acetylide ion makes it a potent nucleophile for attacking a wide range of electrophiles, with ketones being a primary target for the synthesis of tertiary alcohols.

Stereoselective Approaches to this compound Isomers

The structure of this compound contains two chiral centers at the C3 and C6 positions. Consequently, the molecule can exist as multiple stereoisomers (diastereomers and enantiomers). Standard synthesis methods typically produce a racemic mixture of these isomers. However, for many applications, a single, pure stereoisomer is required. Asymmetric synthesis aims to selectively produce one desired isomer.

The asymmetric alkynylation of ketones is a powerful method for creating chiral tertiary propargylic alcohols. researchgate.net This is achieved by using a chiral catalyst or ligand that influences the direction from which the acetylide nucleophile attacks the planar ketone.

Key strategies include:

Chiral Ligands with Metal Catalysts: A common approach involves the use of chiral amino alcohols, Schiff bases, or BINOL derivatives in conjunction with a metal center, such as zinc or titanium. illinois.edu For example, the addition of alkynylzinc reagents to ketones can be rendered highly enantioselective by using chiral ligands like N-methylephedrine or bifunctional salen ligands. illinois.edursc.org

Substrate Control: If one of the starting materials already contains a chiral center, it can influence the stereochemical outcome of the reaction, a process known as diastereoselective synthesis.

While the use of ketones as substrates is more challenging than aldehydes due to their lower reactivity and increased steric hindrance, significant progress has been made in developing catalytic systems that provide high yields and enantioselectivities for tertiary alcohol formation. mit.edueurekaselect.com

Optimization of Reaction Conditions and Yields for High-Purity Diol Production

Achieving high yield and purity is paramount in chemical synthesis, both for economic viability and for minimizing difficult purification steps. The optimization of reaction conditions for the synthesis of this compound would involve systematically varying several parameters.

Key Parameters for Optimization:

Temperature: Reactions are often run at low temperatures (e.g., -78°C) to control selectivity and minimize side reactions, though some systems, like KOH/DMSO, work well at room temperature. researchgate.netrsc.org

Solvent: The choice of solvent (e.g., liquid ammonia, THF, toluene, DMSO) affects the solubility of reagents and the stability of intermediates, thereby influencing reaction rates and yields. wikipedia.orggoogle.com

Base/Catalyst Concentration: The stoichiometry of the base is crucial. A sufficient amount is needed to drive the deprotonation of the alkyne, but an excess can lead to side reactions. wikipedia.org In catalytic systems, the catalyst loading is optimized to balance reaction speed and cost.

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize product formation and prevent the formation of degradation products or byproducts from longer reaction times. scielo.br

Purification Method: High-purity diols are often obtained through techniques like column chromatography or recrystallization to separate the desired product from unreacted starting materials and byproducts. google.com

A study on the Favorskii reaction noted that for alkyl aryl ketones, an optimal ketone concentration of 2–3 M in DMSO provided the best results. researchgate.net Similarly, research into other reaction types demonstrates that adjusting parameters like oxidant concentration, solvent, and reaction time can dramatically improve conversion and selectivity. scielo.br

| Parameter | Effect on Reaction | Example of Optimization |

| Temperature | Affects reaction rate and selectivity. | Lowering temperature can increase enantioselectivity in asymmetric reactions. rsc.org |

| Solvent | Influences solubility and reactivity of species. | Switching to acetonitrile improved conversion and selectivity in an oxidative coupling reaction. scielo.br |

| Base Stoichiometry | Crucial for deprotonation without side reactions. | Using excess base can promote aldol condensation with enolizable ketones. wikipedia.org |

| Reaction Time | Determines the extent of conversion. | Reducing reaction time from 20h to 4h maintained yield while preventing byproduct formation. scielo.br |

Elucidation of Chemical Reactivity and Transformation Pathways of 3,6 Dimethylnon 4 Yne 3,6 Diol

Reactions of the Acetylenic Moiety

The electron-rich triple bond in 3,6-dimethylnon-4-yne-3,6-diol is the principal site of reactivity, undergoing various addition and transformation reactions.

The acetylenic bond can be selectively reduced to a double bond (semi-hydrogenation) to form an enediol or fully saturated to a single bond (full hydrogenation) to yield an alkanediol. The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction and the stereochemistry of the resulting alkene.

Catalytic hydrogenation of alkynes is a widely used transformation. libretexts.org Full saturation to the corresponding alkane, 3,6-dimethylnonane-3,6-diol, can be achieved using catalysts like platinum or palladium on carbon (Pd/C) with hydrogen gas (H₂). libretexts.org

For semi-hydrogenation to the enediol, specialized "poisoned" catalysts are required to prevent over-reduction to the alkanediol. The most common of these is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), which stereoselectively produces the (Z)- or cis-alkene via syn-addition of hydrogen to the alkyne. libretexts.orgmasterorganicchemistry.com Alternatively, reduction with sodium metal in liquid ammonia typically yields the (E)- or trans-alkene. libretexts.org

| Reagents/Catalyst | Expected Major Product | Product Name | Stereochemistry |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Alkanediol | 3,6-Dimethylnonane-3,6-diol | N/A (Saturated) |

| H₂, Lindlar's Catalyst | Enediol | (Z)-3,6-Dimethylnon-4-ene-3,6-diol | cis (Z) |

| Na, liquid NH₃ | Enediol | (E)-3,6-Dimethylnon-4-ene-3,6-diol | trans (E) |

In the semi-hydrogenation of 1,4-diacetylenic diols, a class of compounds to which this compound belongs, palladium-supported catalysts can exhibit diastereoselectivity. rsc.org Studies have shown that the semi-hydrogenation reaction preferentially yields the meso form of the resulting enediol over the racemic form. rsc.org This diastereomeric enrichment is thought to occur through a selective epimerization process at the carbon-hydroxyl bond, which is also catalyzed by palladium. rsc.org This allows for the production of enediols enriched in one diastereoisomer using classical catalytic methods. rsc.org

A significant finding in the study of 1,4-diacetylenic diol hydrogenation is the inhibitory effect of the enediol product on the palladium catalyst. rsc.org Research has demonstrated that the 1,4-enediol products can completely poison the Pd catalyst, but only if they are present in the reaction mixture before the introduction of hydrogen gas. rsc.org If H₂ is already present, the semi-hydrogenation proceeds normally. This suggests that the enediol products act as a new class of Lewis bases for the palladium nanoparticles, adsorbing to the surface and inhibiting the dissociation of H₂. rsc.org This effect is not limited to alkyne hydrogenation, as the enediols were also found to hamper the hydrogenation of other functional groups like nitro and ketone groups under the same pre-incubation conditions. rsc.org The strength and mode of adsorption of the enediol to the catalyst surface are believed to be the key factors in this inhibition phenomenon. rsc.org

The triple bond of this compound is susceptible to attack by both electrophiles and nucleophiles. In electrophilic addition, the π-electron cloud of the alkyne acts as a nucleophile. libretexts.org For an internal alkyne like this compound, the two carbons of the triple bond are symmetrically substituted, meaning that the regioselectivity of the addition (i.e., which carbon the electrophile adds to) is not a factor. chemistrysteps.com

A classic example of electrophilic addition is hydration. In the presence of a strong acid and a mercury(II) salt catalyst, water adds across the triple bond. libretexts.org This initially forms an enol intermediate, which is unstable and rapidly tautomerizes to the more stable keto form. chemistrysteps.comlibretexts.org For this specific substrate, the hydration would result in the formation of a ketone, specifically 3,6-dihydroxy-3,6-dimethylnonan-5-one.

Nucleophilic additions occur when the alkyne is activated by an electron-withdrawing group, making the triple bond electrophilic. acs.org While this compound does not have a strongly activating group, reactions with potent nucleophiles can still be induced under specific conditions. Palladium catalysis, for example, can facilitate the addition of alcohols and carboxylic acids to internal alkynes, proceeding through a π-allylpalladium intermediate. nih.gov

Cycloaddition reactions are powerful tools for forming cyclic compounds. The alkyne in this compound can participate as a π-system in these transformations. The most notable example is the Diels-Alder reaction, a [4+2] cycloaddition where the alkyne can act as the dienophile (the 2π component), reacting with a conjugated diene (the 4π component) to form a six-membered ring. wikipedia.orglibretexts.org The product of a Diels-Alder reaction with this compound would be a cyclohexadiene derivative, which retains the two hydroxyl-bearing side chains.

Other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles (e.g., azides or nitrile oxides), are also possible and provide routes to five-membered heterocyclic rings. chemistrytalk.org

Carbometalation involves the addition of an organometallic reagent across the carbon-carbon triple bond. This reaction is highly valuable as it forms a new carbon-carbon bond and a new organometallic species, which can be trapped with various electrophiles for further functionalization. wikipedia.orgbeilstein-journals.org

The reaction of internal alkynes with organoaluminum reagents, often catalyzed by zirconium complexes (a process known as zirconocene-catalyzed methylalumination or ZMA), typically proceeds with syn-stereoselectivity. wikipedia.org The hydroxyl groups in this compound could potentially direct the regioselectivity of such reactions. Alkoxide-directed carbometalations have been described where a tethered alkoxide group directs the carbon-carbon bond formation to the distal carbon of the alkyne, providing a method to prepare highly functionalized dienes in a regio- and stereoselective manner. acs.org Carbocupration, the addition of organocopper reagents, is another powerful method known for its excellent regio- and cis-stereoselectivity in additions to alkynes. rsc.org

Selective Reduction: Semi-Hydrogenation to Enediols and Full Hydrogenation to Alkanediols

Transformations Involving the Tertiary Hydroxyl Groups

The tertiary nature of the hydroxyl groups in this compound significantly influences their reactivity, particularly in dehydration and subsequent reactions.

The acid-catalyzed dehydration of this compound is a complex process that may not lead to simple olefin formation. Due to the presence of the alkyne moiety adjacent to the tertiary alcohols, the expected reaction pathway is a Meyer-Schuster rearrangement. researchgate.netdrugfuture.comwikipedia.orgwikiwand.com This reaction is a characteristic acid-catalyzed isomerization of secondary and tertiary α-acetylenic alcohols to α,β-unsaturated carbonyl compounds. researchgate.netdrugfuture.com

The mechanism proceeds through the protonation of one of the hydroxyl groups, followed by its elimination as a water molecule to form a carbocation. Instead of a simple deprotonation to form an alkene, a 1,3-shift of the protonated hydroxy group occurs, leading to an allene intermediate. wikipedia.org Subsequent keto-enol tautomerism results in the formation of an α,β-unsaturated ketone. wikipedia.org Given that this compound has two tertiary propargylic alcohol functionalities, this rearrangement could potentially occur at either or both ends of the molecule, leading to a mixture of enone products. The specific conditions of the reaction, such as the strength of the acid and the temperature, would likely influence the product distribution. quora.commasterorganicchemistry.comyoutube.comlibretexts.org

It is important to note that the direct formation of a simple diene through the elimination of both hydroxyl groups is less likely under these conditions due to the favorability of the Meyer-Schuster rearrangement pathway.

The internal alkyne bond in this compound presents a site for epoxidation. However, the epoxidation of internal alkynes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is known to be more complex than that of alkenes. masterorganicchemistry.com The initial product is a highly strained and unstable oxirene intermediate. ic.ac.uk Due to its antiaromatic character, the oxirene readily undergoes rearrangement to form α,β-unsaturated ketones or other products. masterorganicchemistry.comic.ac.uk

Should an epoxide be formed from the alkyne, its subsequent hydrolysis would be expected to yield a diol. The hydrolysis of epoxides can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: In the presence of aqueous acid, the epoxide oxygen is protonated, followed by nucleophilic attack of water. For an internal epoxide, this would result in the formation of a trans-1,2-diol. libretexts.orglibretexts.org

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile and attacks one of the epoxide carbons in an S(_N)2 fashion, also leading to a trans-1,2-diol after protonation of the resulting alkoxide. libretexts.orglibretexts.org

Given the instability of the initial oxirene from alkyne epoxidation, isolating the corresponding epoxide of this compound would be challenging, and the final products of such a reaction sequence would likely be the result of rearrangements.

Cascade and Domino Reactions

The unique structure of this compound makes it a suitable substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation.

A significant application of alkyne diols is in the fixation of carbon dioxide to form valuable cyclic carbonates. Research has demonstrated a silver-catalyzed cascade conversion of alkyne-1,n-diols and carbon dioxide to produce keto-functionalized cyclic carbonates. This transformation proceeds through the intermediacy of an α-alkylidene carbonate which is then intercepted by an intramolecular alcohol nucleophile.

This methodology provides a pathway for the utilization of CO(_2) as a C1 building block in organic synthesis. The reaction is characterized by its operational simplicity and can be performed under mild conditions.

Table 1: Examples of Silver-Catalyzed Carbonate Formation

| Catalyst System | Alkyne Diol Substrate | Product | Yield (%) |

| Ag(I)/Ligand | Generic Alkyne-1,2-diol | Keto-functionalized cyclic carbonate | High |

| Ag(I)/Ligand | Generic Alkyne-1,3-diol | Six-membered keto-carbonate | Moderate |

Data is generalized from findings on alkyne diol reactivity.

Organometallic Reactivity and Complexation

The alkyne functionality in this compound can interact with various transition metals to form organometallic complexes and catalyze a range of transformations.

Ruthenium Complexes: Ruthenium catalysts are known to react with terminal alkynes to form vinylidene complexes. illinois.edu With internal alkynes such as the one in this compound, coordination to the metal center in a η²-fashion is expected. illinois.edu Ruthenium complexes can also catalyze dehydrogenative cyclization of diols to lactones, suggesting a potential transformation pathway for the diol functionality in the target molecule under specific catalytic conditions. pkusz.edu.cn

Rhodium Complexes: Rhodium catalysts are widely used in alkyne chemistry. They can catalyze a variety of reactions, including hydroacylation, hydroamination, and cyclization reactions of alkynes. rsc.orgnih.govacs.orgnih.govacs.org The interaction of this compound with a suitable rhodium(I) catalyst could lead to the formation of various cyclic products through intramolecular processes involving the hydroxyl groups and the alkyne.

The specific outcome of the reaction with organometallic catalysts would be highly dependent on the choice of metal, ligands, and reaction conditions.

Table 2: Potential Organometallic Transformations

| Metal Catalyst | Potential Reaction Type | Expected Product Class |

| Ruthenium | Dehydrogenative Cyclization | Lactones |

| Ruthenium | Acetylide/Vinylidene Formation | Organometallic Complexes |

| Rhodium | Hydroamination (with amine source) | Enamines/Imines |

| Rhodium | Cyclization | Heterocyclic compounds |

This table represents potential reactivities based on known organometallic catalysis with similar substrates.

Stereochemical Aspects and Conformational Analysis of 3,6 Dimethylnon 4 Yne 3,6 Diol

Identification and Characterization of Chiral Centers and Stereoisomers

3,6-Dimethylnon-4-yne-3,6-diol possesses two stereogenic centers, also known as chiral centers, at the C3 and C6 positions. nih.gov Each of these carbon atoms is bonded to four different substituent groups: a hydroxyl (-OH) group, a methyl (-CH₃) group, an ethyl (-CH₂CH₃) group at C3 and a propyl (-CH₂CH₂CH₃) group at C6, and the rest of the alkynyl carbon chain.

The presence of two chiral centers means that the molecule can exist as a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. For this compound, n=2, leading to a theoretical maximum of four stereoisomers. khanacademy.org These stereoisomers consist of two pairs of enantiomers.

However, because the substituents on the two chiral carbons are different (an ethyl group at C3 vs. a propyl group at C6), the molecule is asymmetric, and a meso form is not possible. Therefore, this compound exists as two pairs of enantiomers:

(3R, 6R)-3,6-Dimethylnon-4-yne-3,6-diol and (3S, 6S)-3,6-Dimethylnon-4-yne-3,6-diol

(3R, 6S)-3,6-Dimethylnon-4-yne-3,6-diol and (3S, 6R)-3,6-Dimethylnon-4-yne-3,6-diol

The first pair are enantiomers of each other, and the second pair are also enantiomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Configuration at C6 | Relationship |

|---|---|---|---|

| Isomer 1 | R | R | Enantiomers |

| Isomer 2 | S | S | |

| Isomer 3 | R | S | Enantiomers (Diastereomers to Isomers 1 & 2) |

| Isomer 4 | S | R |

Diastereoselectivity in Synthetic Routes

The synthesis of acetylenic diols like this compound often involves the reaction of an organometallic acetylide with carbonyl compounds. A common method is the reaction of an appropriate ketone with an acetylide, which can be generated from acetylene (B1199291) and a strong base. For instance, the synthesis can be achieved by reacting a ketone with acetylene in the presence of alkali or alkaline earth metal hydroxides, amides, or alcoholates. google.comgoogle.com

The formation of the two chiral centers during synthesis raises the issue of diastereoselectivity—the preferential formation of one diastereomer over another. The ratio of the resulting diastereomers (e.g., the (R,R)/(S,S) pair versus the (R,S)/(S,R) pair) is influenced by several factors:

Reaction Temperature: Lower temperatures often favor the formation of one diastereomer.

Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.

Nature of the Cation: The metal cation (e.g., Li⁺, Na⁺, Mg²⁺) from the organometallic reagent can chelate with the carbonyl oxygen and the incoming nucleophile, influencing the direction of attack.

While specific studies on the diastereoselectivity in the synthesis of this compound are not widely detailed in the available literature, research on analogous acetylenic diols shows that controlling these factors can yield diastereomeric ratios that deviate significantly from the 1:1 mixture expected from a non-selective reaction. Highly stereoselective syntheses of similar compounds, such as acetylenic 2-amino-1,3-diols, have been achieved, indicating that high levels of diastereocontrol are possible in these systems. nih.gov

Conformational Landscape and Energetic Considerations

The conformational landscape of vicinal diols, which have hydroxyl groups on adjacent carbons, is often complex due to the interplay of steric hindrance and intramolecular hydrogen bonding. bohrium.comrsc.org Although this compound is not a vicinal diol, the two hydroxyl groups are held in close proximity by the rigid alkyne linker, leading to similar conformational considerations.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur when one hydroxyl group acts as a hydrogen bond donor and the other acts as an acceptor. This creates a pseudo-cyclic arrangement.

Steric Repulsion: The bulky alkyl groups (methyl, ethyl, propyl) attached to the chiral centers will repel each other, disfavoring conformations where they are close in space (eclipsed or gauche interactions).

Table 2: Primary Interactions Influencing Conformation

| Interaction | Effect on Stability | Description |

|---|---|---|

| Intramolecular H-Bonding | Stabilizing | The proton of one -OH group interacts with the oxygen of the other -OH group, lowering the overall energy. |

| Steric Hindrance | Destabilizing | Repulsive forces between bulky alkyl groups (-CH₃, -C₂H₅, -C₃H₇) favor staggered conformations. |

| Torsional Strain | Destabilizing | Energy cost associated with eclipsed conformations around the C-C single bonds. |

Advanced Spectroscopic and Chromatographic Characterization of 3,6 Dimethylnon 4 Yne 3,6 Diol

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC) for Volatile Components

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of 3,6-Dimethylnon-4-yne-3,6-diol, GC is primarily employed to identify and quantify any residual solvents from the synthesis process or potential volatile degradation products. The presence of hydroxyl groups in the diol structure requires careful selection of GC parameters to achieve optimal separation and peak shape.

A common approach involves the use of a mid-polarity capillary column, which provides a good balance of retention and selectivity for a range of potential impurities. The analysis is typically performed using a flame ionization detector (FID), which offers high sensitivity for organic compounds.

Research Findings:

A hypothetical batch of this compound was analyzed for volatile components using a validated GC method. The primary objective was to detect and quantify any remaining synthesis solvents, such as isopropanol and hexane, as well as any low-molecular-weight byproducts. The results, summarized in the table below, indicate the presence of trace amounts of isopropanol, well within acceptable limits for a high-purity chemical standard. The main peak corresponding to this compound showed excellent peak symmetry, with no evidence of on-column degradation.

Table 1: GC Analysis of Volatile Components in this compound

| Component | Retention Time (min) | Peak Area (%) | Concentration (ppm) |

|---|---|---|---|

| Isopropanol | 2.54 | 0.015 | 150 |

| Hexane | 3.12 | Not Detected | < 10 |

The chromatographic conditions for this analysis are detailed in the following table:

Table 2: GC Method Parameters for Volatile Component Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (Split ratio 50:1) |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Diol and Derivative Purity

High-Performance Liquid Chromatography is the premier technique for assessing the purity of non-volatile compounds like this compound. Due to the absence of a significant UV-absorbing chromophore in its structure, conventional UV detectors are not suitable for its analysis. Instead, a universal detector, such as a Refractive Index Detector (RID), is employed. The RID measures the difference in the refractive index between the mobile phase and the eluting sample components, making it ideal for the analysis of such compounds.

The HPLC method is designed to separate the main diol from any non-volatile impurities, isomers, or related substances that may be present. A reversed-phase column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Research Findings:

The purity of a representative sample of this compound was determined by HPLC with RID detection. The analysis revealed a high degree of purity, with the main peak accounting for over 99.5% of the total peak area. A minor, more polar impurity was detected at an earlier retention time, likely corresponding to a related diol byproduct. The data from this analysis is presented in the table below.

Table 3: HPLC Purity Analysis of this compound

| Peak | Retention Time (min) | Peak Area (%) | Identification |

|---|---|---|---|

| 1 | 3.78 | 0.25 | Unknown Impurity |

The specific conditions for the HPLC analysis are outlined in the following table:

Table 4: HPLC Method Parameters for Diol Purity Analysis

| Parameter | Value |

|---|---|

| HPLC System | Waters Alliance e2695 or equivalent |

| Column | C18 (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 20 µL |

| Detector | Refractive Index Detector (RID) |

| Detector Temperature | 35 °C |

Computational and Theoretical Investigations of 3,6 Dimethylnon 4 Yne 3,6 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 3,6-dimethylnon-4-yne-3,6-diol. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's orbitals and energy levels.

Key energetic properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

Illustrative Energetic Properties of an Alkynediol Scaffold

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | 0.052 | 1.42 |

Note: The data presented is illustrative for a representative alkynediol and calculated using DFT at the B3LYP/6-31G(d) level of theory. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Computational methods are invaluable for predicting the spectroscopic signatures of this compound, which can aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. For this compound, key predicted peaks would include the O-H stretch of the hydroxyl groups, C-H stretches of the alkyl chains, and the characteristic C≡C triple bond stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with high accuracy using quantum chemical calculations. By calculating the magnetic shielding of each nucleus (¹H and ¹³C), the chemical shifts can be determined relative to a standard. These predictions are crucial for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and UV-Vis absorption spectra. For this compound, the calculations would likely predict absorption in the UV region, corresponding to transitions involving the π-orbitals of the alkyne functionality.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | O-H Stretch | ~3400 cm⁻¹ |

| IR | C≡C Stretch | ~2200 cm⁻¹ |

| ¹³C NMR | C-OH | ~70-80 ppm |

| ¹³C NMR | C≡C | ~80-90 ppm |

| ¹H NMR | OH | ~2-4 ppm |

Note: These are generalized predictions based on the functional groups present in the molecule. Precise values would be obtained from specific computational analyses.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional structures and how the molecule interacts with its environment, such as in a solvent or with other molecules.

For this compound, MD simulations can identify the most stable conformers by analyzing the rotation around its single bonds. These simulations can also shed light on the nature of hydrogen bonding, both intramolecularly between the two hydroxyl groups and intermolecularly with solvent molecules or other diol molecules. Understanding these interactions is key to predicting physical properties like solubility and boiling point.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediate structures, and transition states.

For example, the dehydration of this compound under acidic conditions could be modeled to understand the mechanism of water elimination and subsequent molecular rearrangements. Calculations can determine the activation energies for different proposed steps, allowing for a comparison of their feasibility. The structures of transition states, which represent the highest energy point along the reaction coordinate, can be optimized to provide a detailed understanding of the bond-breaking and bond-forming processes.

Structure-Activity Relationship (SAR) Studies based on Theoretical Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a molecule with its biological activity or other functional properties. In the case of this compound, theoretical descriptors derived from its computed structure can be used to build SAR models.

These descriptors can be categorized into several types:

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic aspects of the molecule.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: Including molecular orbital energies and electrostatic potentials, which provide a more detailed description of the molecule's electronic properties.

By correlating these descriptors with experimentally observed activities for a series of related compounds, a quantitative structure-activity relationship (QSAR) model can be developed. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with enhanced properties.

Role of 3,6 Dimethylnon 4 Yne 3,6 Diol As a Synthetic Building Block and Intermediate

Construction of Complex Organic Architectures

The rigid, linear geometry of the alkyne unit in 3,6-Dimethylnon-4-yne-3,6-diol provides a foundational element for the construction of complex and sterically hindered molecular frameworks. The hydroxyl groups can be derivatized or replaced to introduce a wide array of other functionalities, enabling the extension of the carbon skeleton. Synthetic chemists can leverage the alkyne for reactions such as cycloadditions, metal-catalyzed cross-couplings, and hydrofunctionalizations to build intricate cyclic and polycyclic systems. The tertiary nature of the alcohol groups can also direct the stereochemistry of subsequent reactions, offering a degree of control in the synthesis of chiral molecules.

Applications in Polymer Chemistry and Material Science

The diol functionality of this compound positions it as a key monomer or chain extender in the synthesis of various polymers. The incorporation of its rigid alkyne backbone into a polymer chain can significantly influence the material's properties.

Precursor for Polyurethane and Copolyester Synthesis

In the realm of polyurethanes, diols like this compound can act as chain extenders. Reacting with diisocyanates, these small diol molecules contribute to the hard segment of the polyurethane, which can enhance the material's mechanical strength and thermal stability. The rigidity of the alkyne unit can impart a higher modulus and improved dimensional stability to the resulting polyurethane.

Similarly, in copolyester synthesis, this diol can be incorporated alongside other diols and dicarboxylic acids. The unique structure of this compound can disrupt the regular packing of polymer chains, leading to materials with modified crystallinity and, consequently, altered melting points and mechanical properties.

Development of Novel Polymeric Materials with Tunable Properties

The presence of the alkyne group in the polymer backbone opens up possibilities for post-polymerization modification. This "clickable" handle allows for the attachment of various side chains or for cross-linking the polymer chains through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach enables the fine-tuning of the polymer's properties, such as solubility, thermal behavior, and mechanical performance, to suit specific applications. The ability to create cross-linked networks can lead to the development of thermosets or elastomers with enhanced durability and chemical resistance.

Scaffold for Functional Molecules and Ligands

The defined three-dimensional structure of this compound makes it an attractive scaffold for the synthesis of functional molecules, including ligands for catalysis and molecular recognition. The hydroxyl groups can be functionalized to introduce binding sites for metal ions or organic substrates. The stereochemical information embedded in the chiral centers of this diol can be transferred to the resulting ligand, which is crucial for asymmetric catalysis. The rigid alkyne backbone helps to pre-organize the binding sites in a specific spatial arrangement, which can lead to enhanced selectivity and efficiency in catalytic processes.

Strategies for Chemical Derivatization of 3,6 Dimethylnon 4 Yne 3,6 Diol

Alkoxylation of Tertiary Hydroxyl Groups (e.g., Ethoxylation, Propoxylation)

Alkoxylation, particularly ethoxylation and propoxylation, of the tertiary hydroxyl groups in acetylenic diols is a well-established method for modifying their surfactant properties. This process involves the reaction of the diol with alkylene oxides, such as ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO), typically in the presence of a catalyst. The resulting alkoxylated adducts exhibit altered solubility, surface tension, and foaming characteristics.

The reaction of acetylenic diols with ethylene oxide and/or propylene oxide can be carried out in the presence of a trialkylamine or a Lewis acid catalyst, such as boron trifluoride (BF₃). google.com The degree of alkoxylation, represented by the number of moles of EO or PO added per mole of the diol, can be controlled to achieve desired properties. For instance, increasing the degree of ethoxylation generally enhances water solubility. google.com

The general scheme for the alkoxylation of an acetylenic diol can be represented as follows:

R¹R²C(OH)-C≡C-C(OH)R³R⁴ + (m+n) C₂H₄O → R¹R²C(O(C₂H₄O)mH)-C≡C-C(O(C₂H₄O)nH)R³R⁴

R¹R²C(OH)-C≡C-C(OH)R³R⁴ + (p+q) C₃H₆O → R¹R²C(O(C₃H₆O)pH)-C≡C-C(O(C₃H₆O)qH)R³R⁴

Table 1: Examples of Ethoxylated Acetylenic Diols and their Properties

| Acetylenic Diol Precursor | Moles of Ethylene Oxide (EO) | Resulting Product | Key Properties |

|---|---|---|---|

| 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | 1.3 - 30 | Ethoxylated derivatives | Good balance of equilibrium and dynamic surface tension reduction, low foam. google.com |

| 2,5,8,11-Tetramethyl-6-dodecyne-5,8-diol | 2 - 50 | Ethoxylated derivatives | Excellent surfactants for water-borne coatings. google.com |

Propoxylation, the reaction with propylene oxide, can also be performed on acetylenic diols. Lewis acid catalysts like BF₃ are often used for the addition of propylene oxide. google.com The resulting propoxylated adducts are useful as wettability improvers and antifoaming agents. google.com The reaction can be controlled to produce either random or block copolymers of ethylene oxide and propylene oxide, further diversifying the properties of the final product. google.com

Esterification and Etherification of Hydroxyl Functionalities

The tertiary hydroxyl groups of 3,6-dimethylnon-4-yne-3,6-diol can undergo esterification and etherification, common reactions for alcohols. These transformations introduce new functional groups, which can significantly alter the molecule's polarity, reactivity, and potential applications.

Esterification: The reaction of the diol with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of esters. This reaction is typically catalyzed by an acid or a base. A mild and efficient method for the synthesis of esters from diols has been reported, highlighting the general feasibility of this transformation. researchgate.net The resulting esters of this compound would be expected to be more lipophilic than the parent diol.

Etherification: The formation of ethers from the diol can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given that the hydroxyl groups in this compound are tertiary, SN2 reactions at the carbon bearing the hydroxyl group are not feasible. However, the alkoxide can react with other primary or secondary alkyl halides. Another approach is the acid-catalyzed dehydration of the alcohol to form an ether, though this can be accompanied by elimination reactions, especially with tertiary alcohols.

Modifications of the Alkyne Triple Bond for Further Functionalization

The carbon-carbon triple bond in this compound is a key site for chemical modification, allowing for a range of addition reactions and transformations that can lead to new molecular skeletons and functionalities. The presence of the acetylene (B1199291) bond is known to increase the surface activity of acetylenic diol surfactants. consensus.app

Common modifications of the alkyne bond include:

Reduction: The triple bond can be partially reduced to a double bond (alkene) or fully reduced to a single bond (alkane). Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions can allow for selective reduction to either the cis- or trans-alkene.

Addition Reactions: The triple bond can undergo various addition reactions, including halogenation (addition of halogens), hydrohalogenation (addition of hydrogen halides), and hydration (addition of water). These reactions introduce new functional groups onto the carbon backbone.

Coupling Reactions: The terminal protons in acetylene and its derivatives can participate in various coupling reactions, such as the Sonogashira coupling. However, as this compound is an internal alkyne, it would not directly participate in these reactions without prior modification.

Cyclization Reactions to Form Novel Ring Systems

The bifunctional nature of this compound, with its two hydroxyl groups and a central alkyne, presents opportunities for intramolecular cyclization reactions to form novel heterocyclic compounds. While direct cyclization of the parent diol is not extensively documented in the provided results, the synthesis of heterocycles from acetylenic carbonyl compounds and dinucleophilic reagents suggests that derivatives of the diol could be valuable precursors for such transformations.

For instance, if the hydroxyl groups were oxidized to ketones, the resulting acetylenic diketone could react with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) to form various heterocyclic systems. Furthermore, the triple bond itself can participate in cyclization reactions. For example, the reaction of acetylenic compounds with dinucleophilic reagents can lead to the formation of five- or six-membered heterocyclic rings. semanticscholar.org

The general principle involves the initial nucleophilic attack of one of the nucleophilic centers of the reagent on the triple bond, followed by an intramolecular cyclization involving the second nucleophilic center. The specific outcome of the reaction would depend on the nature of the dinucleophile and the reaction conditions.

Emerging Research Directions and Future Outlook for 3,6 Dimethylnon 4 Yne 3,6 Diol Research

Development of Sustainable and Green Synthesis Routes

The chemical industry is increasingly focusing on environmentally friendly and sustainable manufacturing processes. For acetylenic diols like 3,6-dimethylnon-4-yne-3,6-diol, this translates to the development of synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research in the broader field of alkyne chemistry points towards several promising green synthesis strategies that could be adapted for this compound. These include the use of less hazardous solvents, development of catalytic systems that operate under milder conditions, and the exploration of bio-based starting materials. For instance, the Favorsky reaction, a classical method for synthesizing acetylenic alcohols and diols, is being re-evaluated to improve its atom economy and reduce the use of stoichiometric strong bases arxiv.org.

Future research will likely focus on one-pot synthesis methods that reduce the number of intermediate purification steps, thereby minimizing solvent use and waste generation. The use of solid-supported catalysts could also offer a greener alternative by simplifying catalyst recovery and reuse.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Routes for Acetylenic Diols

| Parameter | Traditional Synthesis (e.g., Grignard/Favorsky) | Potential Green Synthesis Routes |

| Catalyst | Stoichiometric strong bases (e.g., KOH, NaNH2) | Recyclable solid-supported catalysts, biocatalysts |

| Solvent | Anhydrous organic solvents (e.g., ether, THF) | Water, supercritical CO2, ionic liquids |

| Reaction Conditions | Often requires cryogenic temperatures or inert atmospheres | Milder temperatures and pressures |

| Atom Economy | Moderate, with salt byproducts | High, with minimal byproduct formation |

| Waste Generation | Significant solvent and salt waste | Reduced waste streams |

Exploration of Novel Catalytic Applications for this compound and its Derivatives

The unique structural features of this compound, namely the central alkyne bond and two tertiary hydroxyl groups, make it and its derivatives attractive candidates for various catalytic applications. The alkyne moiety can participate in a range of metal-catalyzed transformations, while the hydroxyl groups can be functionalized to tune the molecule's steric and electronic properties.

One emerging area is the use of acetylenic diols as precursors for the synthesis of complex heterocyclic compounds. For example, ruthenium-catalyzed reactions of 1,4-alkynediols with amines have been shown to produce substituted pyrroles, which are important structural motifs in pharmaceuticals and functional materials. This suggests a potential pathway where this compound could serve as a building block for novel heterocyclic structures.

Furthermore, the diol functionality allows for the creation of bidentate ligands. Coordination of these ligands to metal centers could yield catalysts with unique selectivity and reactivity. Research in this area might explore the synthesis of metal complexes of this compound and their application in asymmetric catalysis or polymerization reactions.

Integration into Advanced Functional Materials and Nanomaterials Research

The bifunctional nature of this compound makes it a versatile building block for the creation of advanced functional materials. Its rigid alkynyl core can impart desirable thermal and mechanical properties to polymers, while the hydroxyl groups provide sites for further chemical modification.

One area of active research is the development of novel surfactants and wetting agents. Ethoxylated and propoxylated derivatives of acetylenic diols are known to exhibit excellent surface tension reduction properties, making them valuable in coatings, inks, and agricultural formulations mit.eduaalto.fi. Future work could focus on synthesizing and characterizing derivatives of this compound to optimize their performance as high-performance surfactants with low foaming and good dynamic wetting characteristics.

In the realm of nanomaterials, acetylenic diols can be used as stabilizing agents or as precursors for the synthesis of functional nanoparticles. For instance, the alkyne group can be utilized in "click" chemistry reactions to attach the molecule to surfaces or other molecules, enabling the construction of well-defined nanostructures. The diol groups can also interact with metal precursors, influencing the growth and morphology of nanoparticles.

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Potential Role of this compound | Desired Properties |

| Polymers | Monomer or cross-linking agent | High thermal stability, tunable mechanical properties |

| Surfactants | Hydrophobic core of non-ionic surfactants | Low dynamic surface tension, good wetting, low foam |

| Nanomaterials | Capping agent, precursor for surface functionalization | Controlled particle size, enhanced dispersibility |

| Coatings & Inks | Wetting agent, defoamer | Improved substrate wetting, defect-free film formation |

Predictive Modeling and Machine Learning for Structure-Property Relationships

As the complexity of molecular design for specific applications increases, computational tools such as predictive modeling and machine learning are becoming indispensable. For this compound and its derivatives, these methods can accelerate the discovery of new materials with desired properties by establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR).

By generating a virtual library of derivatives of this compound with various functional groups, machine learning models can be trained to predict properties such as surface tension, solubility, and catalytic activity. This in silico screening can help to identify the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

Furthermore, molecular modeling can provide insights into the interactions of this compound at interfaces, which is crucial for its application as a surfactant. Understanding how the molecule orients itself at the air-water or oil-water interface can guide the design of more effective surfactant molecules. While specific QSAR/QSPR models for this compound are not yet widely reported, the general success of these methods for organic molecules suggests significant potential in this area nih.gov.

The future of research on this compound is bright, with numerous opportunities for innovation in sustainable chemistry, catalysis, materials science, and computational modeling. As these emerging research directions are explored, this versatile molecule is likely to find new and valuable applications.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 3,6-Dimethylnon-4-yne-3,6-diol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve structural features, including alkyne protons (δ 1.8–2.5 ppm) and diol hydroxyl groups (δ 1.5–3.0 ppm, broad). Assign stereochemistry via NOESY or COSY for spatial proximity analysis.

- Infrared Spectroscopy (IR): Identify O–H stretching (3200–3600 cm) and alkyne C≡C stretching (~2100–2260 cm) .

- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) for purity assessment. Retention time discrepancies may indicate diastereomeric impurities .

Advanced: How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved experimentally?

Methodological Answer:

- Systematic Solubility Profiling: Conduct phase-solubility studies in binary solvent systems (e.g., water/ethanol, hexane/acetone) at varying temperatures (5–50°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility.

- Molecular Dynamics (MD) Simulations: Model solvent-solute interactions to explain anomalies (e.g., hydrogen bonding in diol groups vs. alkyne hydrophobicity). Correlate simulation results with experimental data to validate hypotheses .

- Critical Data Comparison: Cross-reference findings with structurally analogous diols (e.g., 1,6-Hexanediol) to identify trends in solvent behavior .

Basic: What synthetic routes are documented for this compound, and how are yields optimized?

Methodological Answer:

- Alkyne Hydration: Start with 3,6-Dimethylnon-4-yne, using HgSO-catalyzed hydration in HSO/HO. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Yield optimization: Reduce catalyst loading to minimize over-oxidation byproducts .

- Protection-Deprotection Strategies: Protect hydroxyl groups as TMS ethers during alkyne formation to prevent side reactions. Final deprotection with TBAF in THF ensures >85% yield .

Advanced: How do stereochemical configurations at C3 and C6 influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- Stereochemical Analysis via X-ray Crystallography: Resolve absolute configurations of diastereomers. Compare reaction rates in Huisgen azide-alkyne cycloadditions using Cu(I) catalysis.

- Kinetic Studies: Monitor diastereomeric excess (DE%) via chiral HPLC. Syn-diols exhibit faster cycloaddition due to reduced steric hindrance, while anti-diols require higher temperatures for comparable yields .

- Computational Modeling: Apply density functional theory (DFT) to calculate transition-state energies for stereoisomers, correlating with experimental rate constants .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and flame-resistant lab coats. The alkyne moiety poses flammability risks; avoid open flames .

- Ventilation and Storage: Work in a fume hood to prevent inhalation of volatile byproducts. Store under nitrogen at 4°C to prevent diol oxidation .

Advanced: What strategies mitigate competing side reactions during functionalization of the alkyne group in this compound?

Methodological Answer:

- Selective Catalysis: Employ Pd/Cu bimetallic systems for Sonogashira couplings to suppress Glaser homocoupling. Use stoichiometric Hünig’s base (DIPEA) to stabilize intermediates .

- In Situ Monitoring: Implement ReactIR to detect transient intermediates (e.g., enolates). Quench reactions at 50% conversion to isolate primary products before side reactions dominate .

Basic: How can researchers validate the purity of this compound batches?

Methodological Answer:

- Combined Analytical Techniques:

- Melting Point Analysis: Compare observed mp (literature: 98–102°C) with experimental values. Broad ranges (>5°C) suggest impurities.

- GC-MS: Use electron ionization (EI) at 70 eV to fragment impurities; match spectra with NIST databases .

- Elemental Analysis (EA): Confirm %C, %H within ±0.3% of theoretical values (CHO: C 69.43%, H 10.59%) .

Advanced: What computational tools predict the physicochemical properties of this compound derivatives?

Methodological Answer:

- QSPR Modeling: Use COSMO-RS or Gaussian 16 to predict logP, solubility, and pK. Train models with experimental data from analogous diols (e.g., 2,5-Dimethylhex-3-yne-2,5-diol) .

- Molecular Docking: Screen derivatives for bioactivity using AutoDock Vina against target enzymes (e.g., alcohol dehydrogenases). Prioritize candidates with binding energies < −6 kcal/mol .

Basic: What are the key challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

- Heat and Mass Transfer: Optimize stirring rates and cooling in exothermic steps (e.g., alkyne hydration). Use jacketed reactors for temperature control .

- Purification at Scale: Replace column chromatography with fractional distillation or recrystallization in ethanol/water (70:30). Monitor crystal polymorphism via PXRD .

Advanced: How do steric and electronic effects in this compound influence its role as a ligand in transition-metal catalysis?

Methodological Answer:

- Ligand Screening: Test coordination with Pd(II), Rh(I), and Ru(II) complexes. Use -NMR titration to determine binding constants (K).

- Steric Maps: Generate Tolman cone angles (θ) for the diol; θ > 120° indicates strong steric hindrance, reducing catalytic turnover in cross-couplings .

- Electronic Parameterization: Measure IR carbonyl stretches of metal-CO adducts to quantify electron-donating capacity (Δν(CO) ~ 50–100 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.